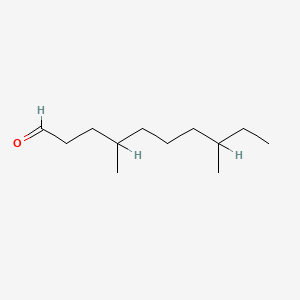
4,8-Dimethyldecanal
説明
4,8-Dimethyldecanal (4,8-DMD) is an aggregation pheromone produced by male red flour beetles, Tribolium castaneum . It has a molecular formula of C12H24O .
Synthesis Analysis
The synthesis of 4,8-DMD has been studied extensively. It is biosynthesized through the fatty acid pathway . A facile synthesis of racemic 4,8-dimethyldecanal and its analogues has also been described . An asymmetric synthesis of (4R,8R)‐4,8‐dimethyldecanal was achieved through an asymmetric methylation as a key step and chiral‐pool strategy .Molecular Structure Analysis
The molecular structure of 4,8-DMD includes a total of 36 bonds. There are 12 non-H bonds, 1 multiple bond, 8 rotatable bonds, 1 double bond, and 1 aldehyde .Chemical Reactions Analysis
The production of 4,8-DMD was found to be inhibited by 2-octynoic acid but unaffected by mevastatin. This, combined with the high incorporation of [1-13C]acetate and [1-13C]propionate into 4,8-DMD and the incorporation of deuterated precursors, demonstrated that 4,8-DMD is of fatty acid rather than terpene biosynthetic origin .Physical And Chemical Properties Analysis
4,8-DMD has a density of 0.8±0.1 g/cm3, a boiling point of 235.5±8.0 °C at 760 mmHg, and a vapor pressure of 0.1±0.5 mmHg at 25°C .科学的研究の応用
Aggregation Pheromone in Flour Beetles
4,8-Dimethyldecanal (4,8-DMD) is known to be the aggregation pheromone produced by male red flour beetles (RFB), Tribolium castaneum . This compound plays a crucial role in the social behavior of these beetles, attracting both males and females to a common location .
Biosynthesis Pathway Study
The biosynthesis of 4,8-DMD has been studied extensively. It’s found to be biosynthesized through the fatty acid pathway, not the mevalonate pathway . This discovery has implications for understanding the biosynthesis of other similar compounds.
Insect Behavior Research
The impact of 4,8-DMD on the behavior of Tribolium castaneum has been a subject of research. Studies have shown that the production of 4,8-DMD is significantly reduced with increasing doses of juvenile hormone (JH) III . This could potentially be used to control the population of these beetles.
Pheromone Production Inhibition
Research has shown that 2-octynoic acid, an inhibitor of the fatty acid pathway, can inhibit the production of 4,8-DMD . This finding could be used to develop new methods for pest control.
Isotopic Labeling Studies
Isotopic labeling studies have been conducted to determine the biosynthetic origin of 4,8-DMD . These studies have provided valuable insights into the metabolic pathways involved in the production of this compound.
Potential Use in Pest Control
Given its role as an aggregation pheromone in flour beetles, 4,8-DMD could potentially be used in pest control strategies. By manipulating the production or perception of this pheromone, it may be possible to disrupt the social behaviors of these beetles, thereby controlling their populations .
作用機序
Target of Action
The primary target of 4,8-Dimethyldecanal (4,8-DMD) is the red flour beetle, Tribolium castaneum . It acts as an aggregation pheromone produced by male beetles . The pheromone attracts both male and female beetles, aiding in successful foraging and mating .
Mode of Action
4,8-DMD interacts with its targets by being released into the environment where it acts as a signal to other beetles . The presence of this pheromone signals the presence of a potential mate, leading to aggregation .
Biochemical Pathways
4,8-DMD is biosynthesized through the fatty acid pathway . The biosynthesis of 4,8-DMD proceeds in the sequence Ac-Pr-Ac-Pr-Ac (Ac; acetate, Pr; propionate) . The production of 4,8-DMD was found to be inhibited by 2-octynoic acid, an inhibitor of the fatty acid pathway, but unaffected by mevastatin, an inhibitor of the mevalonate pathway .
Pharmacokinetics
The pharmacokinetics of 4,8-DMD in the context of beetles involves its production, release into the environment, and perception by other beetles
Result of Action
The release of 4,8-DMD results in the aggregation of beetles, which can lead to successful foraging and mating . It also has been found to interrupt death feigning behavior in beetles .
Action Environment
The action of 4,8-DMD is influenced by environmental factors such as the presence of other beetles and the concentration of the pheromone in the environment . The effectiveness of the pheromone can be influenced by these factors, potentially affecting the aggregation, foraging, and mating behaviors of the beetles .
Safety and Hazards
特性
IUPAC Name |
4,8-dimethyldecanal | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H24O/c1-4-11(2)7-5-8-12(3)9-6-10-13/h10-12H,4-9H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XAUQKOJHYTYNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CCCC(C)CCC=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H24O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60997341 | |
| Record name | 4,8-Dimethyldecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
184.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
75983-36-7 | |
| Record name | 4,8-Dimethyldecanal | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75983-36-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4,8-Dimethyldecanal | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0075983367 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4,8-Dimethyldecanal | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60997341 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4,8-dimethyldecanal | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.071.212 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![(6'R,8R,9'S)-6'-Hydroxy-4,4,6',10',10',13'-hexamethyl-3'-oxidospiro[10H-[1,4]dioxepino[2,3-g]indole-8,11'-13-aza-3-azoniatetracyclo[5.5.2.01,9.03,7]tetradecane]-9,14'-dione](/img/structure/B1216296.png)
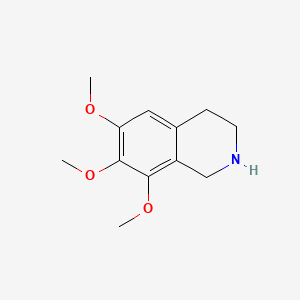

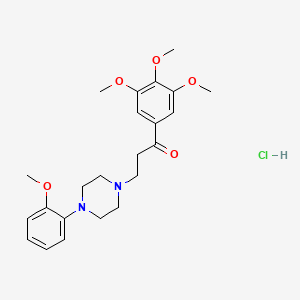
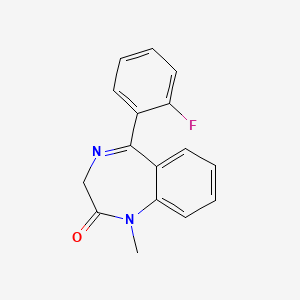

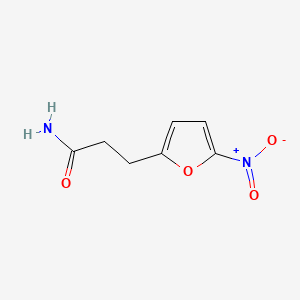
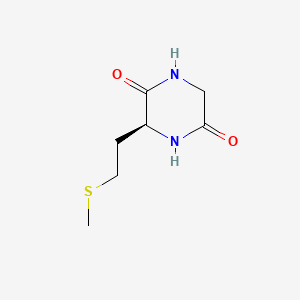


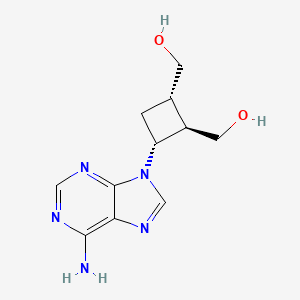
![(4R,5S,6S,7R)-1-[(3-amino-1H-indazol-5-yl)methyl]-3,4,7-tribenzyl-5,6-dihydroxy-1,3-diazepan-2-one](/img/structure/B1216315.png)